3-Cyano-4-methylbenzene-1-sulfonyl chloride

Description

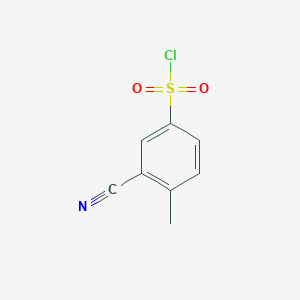

3-Cyano-4-methylbenzene-1-sulfonyl chloride is a benzenesulfonyl chloride derivative featuring a sulfonyl chloride (-SO₂Cl) group at position 1, a cyano (-CN) group at position 3, and a methyl (-CH₃) group at position 3. This compound is expected to exhibit unique reactivity due to the electron-withdrawing cyano group, which enhances the electrophilicity of the sulfonyl chloride moiety. Such derivatives are critical intermediates in synthesizing sulfonamides, agrochemicals, and pharmaceuticals, where substituent effects dictate reaction pathways and biological activity.

Properties

IUPAC Name |

3-cyano-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2S/c1-6-2-3-8(13(9,11)12)4-7(6)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKZJZSKGFKEJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is known that sulfonyl chlorides, in general, are electrophiles that can participate in electrophilic aromatic substitution reactions. In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring.

Biological Activity

3-Cyano-4-methylbenzene-1-sulfonyl chloride, also known as 4-methyl-3-cyanobenzenesulfonyl chloride, is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methyl-3-cyanobenzenesulfonic acid with thionyl chloride or phosphorus pentachloride. The reaction mechanism allows for the formation of the sulfonyl chloride group while maintaining the integrity of the cyano and methyl groups. Characterization techniques such as NMR spectroscopy, infrared spectroscopy (IR), and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Antibacterial Activity

Research has demonstrated that sulfonyl chlorides, including this compound, exhibit significant antibacterial properties. A study involving various synthesized Schiff base complexes derived from similar sulfonyl chlorides showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, suggesting potential therapeutic applications in treating bacterial infections .

Antifungal Activity

In addition to antibacterial properties, compounds similar to this compound have shown antifungal activity. For instance, research on sulfonamide derivatives indicated that these compounds could inhibit fungal growth effectively. The antifungal mechanisms are thought to involve disruption of cell membrane integrity and interference with metabolic pathways in fungal cells .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various in vitro assays. Studies have reported that sulfonyl chlorides can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The inhibition of COX-2 has been particularly noted, with IC50 values indicating strong anti-inflammatory activity. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Anticancer Activity

Recent investigations have revealed that certain derivatives of sulfonyl chlorides possess anticancer properties. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at specific phases, leading to reduced viability of cancer cells .

Data Summary

The following table summarizes key findings regarding the biological activities associated with this compound and its derivatives:

Case Studies

- Antibacterial Evaluation : A series of Schiff base complexes synthesized from 4-methylbenzenesulfonyl chloride were tested against Staphylococcus aureus and Escherichia coli. Results indicated that some complexes exhibited MIC values as low as 15 µg/mL, demonstrating substantial antibacterial activity .

- Anticancer Screening : In a study assessing the anticancer properties of various sulfonamide derivatives, compounds related to this compound showed IC50 values ranging from 10 to 30 nM against MCF-7 cells, indicating potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

Scientific Research Applications

Synthetic Route:

Medicinal Chemistry

3-Cyano-4-methylbenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of biologically active compounds. Its sulfonyl chloride functionality facilitates the introduction of sulfonamide groups into various drug candidates, enhancing their pharmacological properties.

Key Applications:

- Drug Development : It is utilized in synthesizing inhibitors for specific enzymes and receptors, particularly in developing novel therapeutic agents targeting diseases such as cancer and bacterial infections.

- Biological Activity : Research indicates that derivatives of this compound exhibit antibacterial properties against strains like Staphylococcus aureus and Escherichia coli, with potential applications in treating infections caused by resistant bacteria.

Biochemical Research

The compound is used to modify proteins and enzymes through sulfonylation, impacting their activity and stability. This modification is crucial for studying enzyme mechanisms and developing enzyme inhibitors.

Case Studies:

- Protein Kinase Modification : Studies have shown that this compound can covalently bind to specific residues in protein kinases, altering their activity and providing insights into signaling pathways involved in cancer .

Industrial Applications

In industrial chemistry, this compound is employed in the production of specialty chemicals, dyes, and polymers. Its ability to facilitate nucleophilic substitution reactions makes it valuable for synthesizing various organic compounds.

Comparison with Similar Compounds

Substituent Effects and Reactivity

- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group (-CN) in 3-cyano-4-methylbenzene-1-sulfonyl chloride is strongly electron-withdrawing, increasing the sulfonyl chloride's reactivity toward nucleophilic substitution compared to analogs with halogens (e.g., Cl, F) or alkyl groups (e.g., -CH₃) . 3-Fluoro-4-methylbenzene-1-sulfonyl chloride () and 3-chloro-4-methylbenzene-1-sulfonyl chloride () feature halogen substituents, which are moderately electron-withdrawing. Chlorine’s larger atomic size may introduce steric hindrance, slightly reducing reactivity compared to fluorine .

Physicochemical Properties

Critical Analysis of Substituent Influence

- Reactivity Hierarchy: Cyano > Trifluoromethyl > Chloro > Fluoro > Methylsulfanyl (based on electron-withdrawing capacity and steric effects) .

- Stability : Methylsulfanyl (-SCH₃) and trifluoromethyl (-CF₃) groups may improve hydrolytic stability compared to -CN or halogens due to steric protection of the sulfonyl chloride .

Preparation Methods

Halogenation of Aromatic Methyl Sulfides or Sulfoxides

A novel and efficient process patented (EP0770599A1) describes the preparation of aromatic or heteroaromatic sulfonyl halides by halogenating aromatic methyl sulfides or sulfoxides in aqueous media.

- Starting materials: Aromatic methyl sulfides or sulfoxides with the general formula Ar–SCH3 or Ar–SOCH3, where Ar represents the aromatic ring bearing substituents including cyano and methyl groups.

- Halogenating agents: Chlorine or other halogen sources.

- Reaction conditions: The halogenation is performed in the presence of water, which facilitates the formation of sulfonyl chlorides in high yields.

- Advantages: This method avoids unstable diazonium intermediates and reduces the use of heavy metal salts, minimizing waste and environmental hazards.

The process is summarized in the following table:

| Step | Reactant Type | Reagent/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Aromatic methyl sulfide | Halogenating agent + H2O | Aromatic sulfonyl halide | High yield, mild conditions |

| 2 | Aromatic methyl sulfoxide | Halogenating agent + H2O | Aromatic sulfonyl halide | Alternative starting material |

This approach is particularly effective for aromatic rings substituted with electron-withdrawing groups such as cyano, which are present in 3-cyano-4-methylbenzene-1-sulfonyl chloride.

Preparation of Aromatic Methyl Sulfides (Precursors)

The aromatic methyl sulfide precursors can be prepared by nucleophilic substitution reactions:

- Reacting aromatic compounds with alkanethiols in the presence of a base and a quaternary ammonium salt catalyst in a biphasic water/organic solvent system.

- This method allows selective introduction of the methyl sulfide group onto the aromatic ring.

Subsequently, these sulfides can be oxidized to sulfoxides or directly halogenated to sulfonyl chlorides.

Sulfonation Followed by Chlorination (Classical Method)

A traditional synthetic route involves:

- Sulfonation: The aromatic compound (e.g., 3-cyano-4-methylbenzene) is sulfonated using reagents such as chlorosulfonic acid or sulfur trioxide to introduce a sulfonic acid group.

- Chlorination: The sulfonic acid is converted to sulfonyl chloride using chlorinating agents like thionyl chloride or phosphorus pentachloride.

While classical, this method often requires harsh conditions and generates corrosive waste, making the newer halogenation methods preferable in industrial settings.

Experimental Data and Research Findings

Example Reaction Conditions (From Literature)

Yields: Typically high, often exceeding 80-90%, depending on substrate purity and reaction control.

Analytical Characterization

- NMR spectroscopy: Used to confirm the substitution pattern and purity of the sulfonyl chloride.

- IR spectroscopy: Characteristic S=O and S–Cl stretching frequencies confirm sulfonyl chloride formation.

- Melting point and elemental analysis: Further verify compound identity.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Halogenation of methyl sulfides | Aromatic methyl sulfide | Halogenating agent + water | High yield, mild, environmentally friendly | Requires preparation of sulfide |

| Halogenation of sulfoxides | Aromatic methyl sulfoxide | Halogenating agent + water | Alternative route, good yields | Additional oxidation step needed |

| Sulfonation + Chlorination | Aromatic compound | Chlorosulfonic acid, then SOCl2 or PCl5 | Established method, direct sulfonation | Harsh reagents, waste generation |

Q & A

Q. What are the standard synthetic routes for 3-cyano-4-methylbenzene-1-sulfonyl chloride?

The compound is synthesized via sulfonylation of 4-cyano-3-methylbenzene using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, followed by quenching with thionyl chloride (SOCl₂) to enhance reactivity. Purification involves recrystallization or column chromatography to achieve >95% purity .

Q. How does the sulfonyl chloride group influence reactivity in nucleophilic substitution reactions?

The sulfonyl chloride (-SO₂Cl) group is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, or thiols. This forms sulfonamides, sulfonate esters, or thiosulfonates, respectively. Reaction efficiency depends on solvent polarity (e.g., dichloromethane or acetonitrile) and temperature control (0–25°C) to minimize side reactions .

Q. What analytical techniques are recommended for characterizing this compound?

Q. How should this compound be stored to ensure stability?

Store under inert gas (argon/nitrogen) at –20°C in amber glass vials. Avoid moisture and prolonged exposure to light, as hydrolysis of the sulfonyl chloride group can occur, forming sulfonic acid derivatives .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Q. What strategies resolve contradictions between purity assays and observed reactivity?

Discrepancies may arise from trace moisture or residual solvents. Implement:

Q. What is the mechanism behind its reported antitumor activity?

Preliminary studies suggest inhibition of tyrosine kinase enzymes (e.g., EGFR) via sulfonamide derivatives. The cyano group enhances binding affinity to ATP pockets, while the methyl group improves metabolic stability. Validate using enzyme inhibition assays (IC₅₀) and cell proliferation studies (e.g., MTT assays on HeLa cells) .

Q. How do positional isomers (e.g., 4-cyano-3-methyl vs. 3-cyano-4-methyl) affect physicochemical properties?

- Solubility : The 3-cyano-4-methyl isomer has lower aqueous solubility due to steric hindrance.

- Reactivity : The 1-sulfonyl chloride group in the 3-cyano-4-methyl isomer shows faster nucleophilic substitution due to reduced electron-withdrawing effects from adjacent groups.

- Validate via comparative kinetic studies and DFT calculations .

Q. How is this compound applied in proteomics research?

It serves as a sulfonylating agent to modify lysine residues in proteins, enabling:

- Crosslinking studies : Identify protein-protein interactions.

- Activity-based protein profiling (ABPP) : Tag active enzymes with fluorophores or biotin. Optimize reaction pH (7.5–8.5) to balance reactivity and protein stability .

Q. What computational tools predict its reactivity in complex biological systems?

- Molecular docking (AutoDock Vina) : Simulate binding to target enzymes.

- MD simulations (GROMACS) : Assess stability of sulfonamide-enzyme complexes.

- Retrosynthesis AI (Pistachio/Reaxys) : Propose novel derivatives for SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.